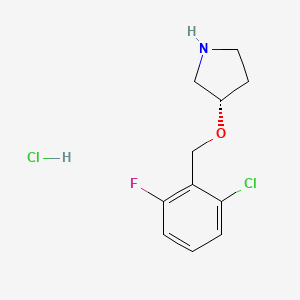

(S)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride

Description

(S)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride (CAS: 1289585-35-8) is a pyrrolidine derivative featuring a chiral center at the 3-position of the pyrrolidine ring. The compound is substituted with a 2-chloro-6-fluoro-benzyloxy group, imparting distinct electronic and steric properties. It is produced industrially by CHEMLYTE SOLUTIONS CO., LTD., with a purity of 99% and supplied in 25 kg cardboard drums . The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical synthesis or fine chemical manufacturing.

Properties

IUPAC Name |

(3S)-3-[(2-chloro-6-fluorophenyl)methoxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHCHEIEZLGRTC-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=C(C=CC=C2Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OCC2=C(C=CC=C2Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the 2-chloro-6-fluoro-benzyl alcohol.

Formation of Benzyloxy Intermediate: The benzyl alcohol is then converted to the corresponding benzyloxy compound through a reaction with a suitable base and an alkylating agent.

Pyrrolidine Ring Formation: The benzyloxy intermediate is reacted with a pyrrolidine derivative under specific conditions to form the desired pyrrolidine ring.

Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different reduced forms.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation Products: Formation of oxides and hydroxyl derivatives.

Reduction Products: Formation of reduced pyrrolidine derivatives.

Substitution Products: Formation of various substituted pyrrolidine compounds.

Scientific Research Applications

(S)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Comparable Compounds

Substituent Effects on Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility relative to neutral pyrrolidines (e.g., 4,4-dimethylpyrrolidine-3-carboxylic acid), which relies on its carboxylic acid group for polarity .

Biological Activity

(S)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₄ClFNO

- Molecular Weight : 266.14 g/mol

- CAS Number : 1289585-35-8

The compound features a pyrrolidine ring substituted with a 2-chloro-6-fluoro-benzyl group, which contributes to its biological properties and reactivity in various chemical environments.

(S)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride interacts with various molecular targets, likely involving:

- Receptor Binding : The compound may bind to specific receptors, influencing their activity and downstream signaling pathways.

- Enzyme Inhibition : It has been studied for its potential to inhibit certain enzymes, which could lead to therapeutic effects in diseases such as cancer or neurodegenerative disorders.

Biological Activities

Research has indicated several biological activities associated with (S)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown significant inhibitory activity against HeLa cells, which are often used in cancer research.

- Antiviral Properties : There is emerging evidence that N-heterocycles similar to this compound may possess antiviral properties, making them candidates for further investigation in the treatment of viral infections .

- Neuroprotective Effects : Some studies have hinted at the potential neuroprotective effects of pyrrolidine derivatives, suggesting that this compound might play a role in protecting neuronal cells from damage .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of (S)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride on HeLa cells, the compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity against this cervical cancer cell line.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare (S)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between (S)-pyrrolidin-3-ol and 2-chloro-6-fluorobenzyl chloride under basic conditions (e.g., NaOH/KOH) in polar aprotic solvents (e.g., DMF or THF). Post-reaction, hydrochloric acid is used to form the hydrochloride salt. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of pyrrolidine to benzyl chloride), temperature (60–80°C), and reaction time (12–24 hours). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity. Reaction monitoring by TLC or HPLC is critical .

Q. Which analytical techniques are essential for confirming the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- 1H/13C/19F NMR : Confirms substitution patterns, aromatic proton environments, and fluorine/chlorine presence.

- Chiral HPLC or SFC : Validates enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives).

- Mass Spectrometry (HRMS) : Verifies molecular ion peaks and isotopic patterns.

- X-ray Crystallography : Resolves absolute stereochemistry for the (S)-configured pyrrolidine ring .

Q. What are the key solubility and stability considerations for this compound in biological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., in PBS or DMEM). Stability tests under varying pH (4–9) and temperatures (4°C, 25°C) should be conducted via HPLC-UV. For long-term storage, lyophilization and storage at -20°C in inert atmospheres (argon) are recommended. Solubility in DMSO (for stock solutions) must be validated to avoid precipitation in cell-based assays .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring’s 3-position influence target binding and pharmacological activity?

- Methodological Answer : The (S)-configuration may enhance steric complementarity with chiral binding pockets (e.g., GPCRs or enzymes). Comparative studies using (R)- and (S)-isomers in radioligand binding assays (e.g., Ki determinations) and functional assays (e.g., cAMP modulation) can quantify stereochemical effects. Molecular docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis of target proteins further elucidate enantiomer-specific interactions .

Q. What experimental approaches are effective in resolving contradictions in reported biological activity data (e.g., IC50 variability)?

- Methodological Answer :

- Standardized Assay Protocols : Control variables like cell passage number, serum concentration, and incubation time.

- Orthogonal Assays : Cross-validate using fluorescence polarization (binding) and functional readouts (e.g., calcium flux).

- Meta-Analysis : Statistically aggregate data from multiple studies (ANOVA or Bayesian modeling) to identify outliers.

- Purity Reassessment : Verify compound integrity (HPLC, elemental analysis) to rule out degradation artifacts .

Q. How can researchers design SAR (Structure-Activity Relationship) studies to optimize this compound’s antiparasitic or CNS activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Cl/F with Br/CF3) or alter the benzyloxy group’s substitution pattern.

- In Vitro Screening : Test analogs against parasite cultures (e.g., Plasmodium falciparum) or neuronal receptors (e.g., 5-HT3).

- Computational QSAR : Use Schrödinger’s Maestro or MOE to correlate electronic (Hammett σ) or steric parameters (Taft) with activity .

Q. What strategies mitigate challenges in achieving enantioselective synthesis of this compound at scale?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct stereochemistry during ring formation.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for kinetic resolution.

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers.

- Process Optimization : Continuous flow reactors improve reaction control and reduce racemization risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.